molecular formula C8H17NO B13116747 Methylheptanimidate

Methylheptanimidate

Cat. No.: B13116747
M. Wt: 143.23 g/mol
InChI Key: LBPGZPRKAPOIPT-UHFFFAOYSA-N
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Description

Methylheptanimidate is an organic compound belonging to the class of imidates Imidates are known for their unique electronic reactivity, which makes them versatile synthons in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylheptanimidate can be synthesized through several synthetic routes. One common method involves the reaction of heptanoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through the formation of an ester intermediate, which is then converted to the imidate by treatment with ammonia or an amine.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions followed by imidation. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methylheptanimidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it to primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted imidates depending on the nucleophile used.

Scientific Research Applications

Methylheptanimidate has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of N-heterocycles, which are important in pharmaceuticals and agrochemicals.

    Biology: It has been explored for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to investigate its potential as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methylheptanimidate exerts its effects involves its ability to act as both an electrophile and a nucleophile. This dual reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethylheptanimidate: Similar in structure but with an ethyl group instead of a methyl group.

    Propylheptanimidate: Contains a propyl group, offering different reactivity and properties.

    Butylheptanimidate: Features a butyl group, which can influence its chemical behavior.

Uniqueness

Methylheptanimidate is unique due to its specific reactivity profile, which makes it suitable for certain synthetic applications that other imidates may not be as effective for. Its balance of electrophilic and nucleophilic properties allows for versatile use in various chemical reactions.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

methyl heptanimidate

InChI

InChI=1S/C8H17NO/c1-3-4-5-6-7-8(9)10-2/h9H,3-7H2,1-2H3

InChI Key

LBPGZPRKAPOIPT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=N)OC

Origin of Product

United States

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